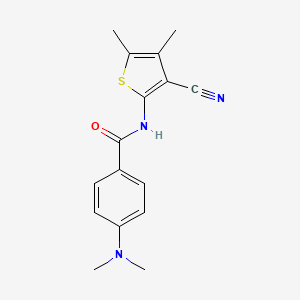

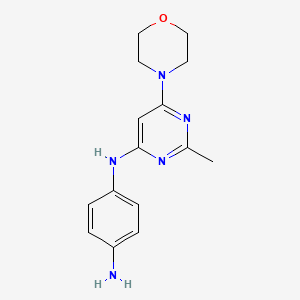

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

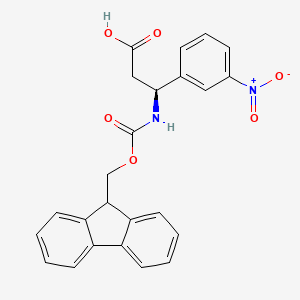

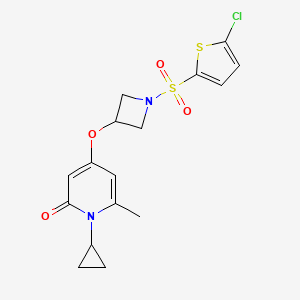

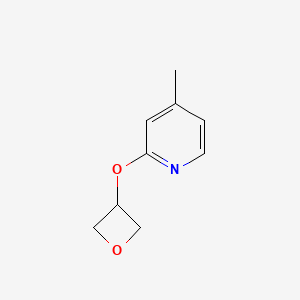

“N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine” is a compound that is structurally related to tyrosine kinase inhibitors such as nilotinib and imatinib . It is synthesized using processes and intermediates that are useful for the synthesis of these inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of key intermediates and a divergent synthesis method that makes use of a Curtius rearrangement . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound is related to that of nilotinib and imatinib, which are first and second generation Bcr-Abl tyrosine kinase inhibitors . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a Curtius rearrangement . In addition, the synthesis of novel derivatives of this compound was catalyzed by magnesium oxide nanoparticles .Applications De Recherche Scientifique

Anticancer Drug Synthesis

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine derivatives show potential in anticancer drug synthesis. Cortés-García et al. (2016) synthesized a series of compounds structurally similar to potent anticancer drugs like imatinib, exhibiting potential cytotoxicity and tyrosine-kinase inhibitory properties (Cortés-García et al., 2016).

Molecular Structure Analysis

Studies on the molecular structures of derivatives related to this compound, like the analysis by Kovalevsky et al. (1998), contribute to understanding spatial structures and reactivities of monomer units in polymers (Kovalevsky et al., 1998).

Synthesis of Conducting Copolymers

Electrochemical copolymerizations of derivatives like N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, a related compound, have been explored for applications in conducting polymers. This research, such as the work by Turac et al. (2014), contributes to the development of materials for electronics (Turac et al., 2014).

Development of Hole Transporting Materials

Research into the synthesis and properties of polyimides derived from related compounds has implications for the development of hole transporting materials in organic light emitting diodes (OLEDs). Studies like those by Iqbal et al. (2016) contribute to advancements in OLED technology (Iqbal et al., 2016).

Ligand Synthesis in Catalytic Studies

Derivatives of this compound are also used in the synthesis of ligands for catalytic studies. Rezaeivala et al. (2021) utilized similar compounds in investigating the stability and thermodynamic properties of complexes, contributing to the field of catalysis (Rezaeivala et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVOREWGNIZQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)